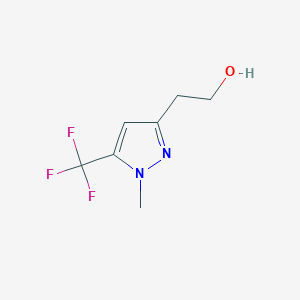
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol
Vue d'ensemble
Description
The compound “2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . The trifluoromethyl group (-CF3) is a common functional group in organic chemistry, known for its high electronegativity and the ability to significantly alter the chemical properties of molecules .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring with a methyl group attached to one of the nitrogen atoms and a trifluoromethyl group attached to one of the carbon atoms. An ethanol group would be attached to the carbon atom adjacent to the nitrogen with the methyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrazole ring, the trifluoromethyl group, and the ethanol group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The trifluoromethyl group is known to increase the lipophilicity and metabolic stability of organic compounds .Applications De Recherche Scientifique
Antimicrobial, Antioxidant, and Anticancer Applications
Research demonstrates the potential of derivatives of "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" in antimicrobial, antioxidant, and anticancer therapies. For instance, the design, synthesis, and characterization of new 1,2,3-triazolyl chalcone derivatives, showcasing broad-spectrum antimicrobial, significant antioxidant activities, and moderate to excellent anticancer activities against breast cancer cell lines, highlight the compound's versatility in therapeutic applications (Bhat et al., 2016).
Synthesis and Structural Characterization
Several studies have focused on synthesizing and characterizing novel derivatives involving "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol." These efforts aim to explore their structural properties and potential applications. For example, the synthesis and structural elucidation of novel derivatives have been demonstrated to exhibit significant antioxidant and antimicrobial activities, suggesting their potential in developing new therapeutic agents (Bonacorso et al., 2015).
Coordination Chemistry and Catalysis
The compound and its derivatives have been utilized in coordination chemistry, forming complexes with metals like palladium and platinum, which are of interest in catalysis and materials science. Research into palladium(II) and platinum(II) complexes with N1-hydroxyethyl-3,5-pyrazole derived ligands indicates their significance in understanding the coordination behavior and exploring potential catalytic applications (Pérez et al., 2013).
Green Chemistry Synthesis
The focus on green chemistry principles in synthesizing "2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol" derivatives is evident, with studies exploring solvent-free synthetic approaches and the use of environmentally benign conditions. For instance, the solvent-free synthesis of di-substituted pyrazoles demonstrates the compound's utility in green chemistry and the potential for environmentally friendly synthetic methods (van Wyk et al., 2012).
Orientations Futures
Propriétés
IUPAC Name |
2-[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-12-6(7(8,9)10)4-5(11-12)2-3-13/h4,13H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFFQYSSGJPIFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CCO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-[(tert-butoxycarbonyl)oxy]azetidine-1-carboxylate](/img/structure/B1404630.png)
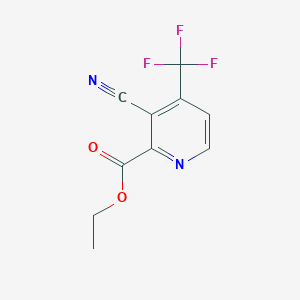
![2-(4-Methoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1404634.png)

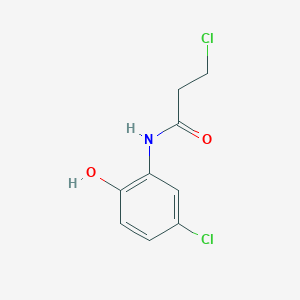
![1-(1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-one](/img/structure/B1404639.png)
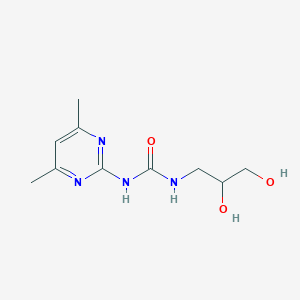
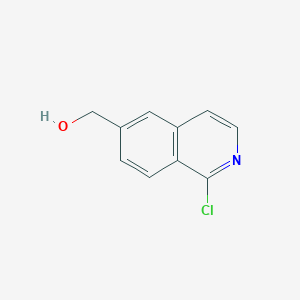
![9H-fluoren-9-ylmethyl N-[(1S)-2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B1404645.png)
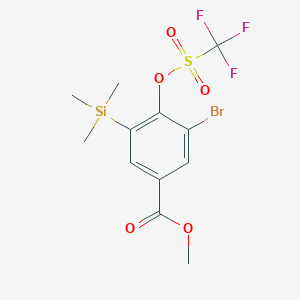
![[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine hydrochloride](/img/structure/B1404648.png)
![7-(3-methylbenzyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,5H)-dione](/img/structure/B1404649.png)
![1-{1-[(4-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B1404650.png)